molecular formula C13H11ClN2O B1669562 2-amino-N-(4-chlorophenyl)benzamide CAS No. 4943-86-6

2-amino-N-(4-chlorophenyl)benzamide

Cat. No. B1669562
Key on ui cas rn: 4943-86-6
M. Wt: 246.69 g/mol
InChI Key: RHCJFZKQYODIDI-UHFFFAOYSA-N
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Patent
US06140351

Procedure details

A mixture of benzoxazine-2,4-dione (1.6 g, 10 mmol) and 4-chloroaniline (2.5 g, 20 mmol) in 1,4-dioxane (30 mL) was heated at reflux for 15 hours. After cooling the solid was filtered, and the filtrate was concentrated, washed with ethyl ether. The washing was concentrated further to a solid. Additional washing with cold ethyl ether (10 mL) afforded N-(4-chlorophenyl)-2-aminobenzamide as a tan solid; NMR (DMSO-d6) 10.1 (s, 1), 7.8 (d, 2), 7.6 (d, 1), 7.4 (d, 2), 7.2 (t, 1), 6.8 (d, 1), 6.6 (t, 1), 6.3 (s, 2) ppm.
[Compound]
Name
benzoxazine-2,4-dione
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[O:9]1[CH2:14][CH2:13]OCC1>>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:14](=[O:9])[C:13]2[CH:8]=[CH:2][CH:3]=[CH:4][C:5]=2[NH2:6])=[CH:4][CH:3]=1

Inputs

Step One
Name
benzoxazine-2,4-dione
Quantity
1.6 g
Type
reactant
Smiles
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solid
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
WASH
Type
WASH
Details
washed with ethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The washing was concentrated further to a solid
WASH
Type
WASH
Details
Additional washing with cold ethyl ether (10 mL)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(C1=C(C=CC=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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